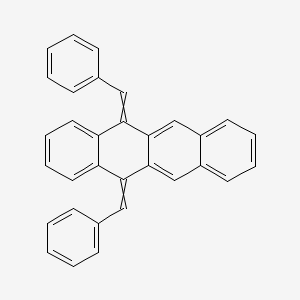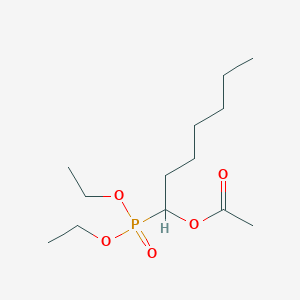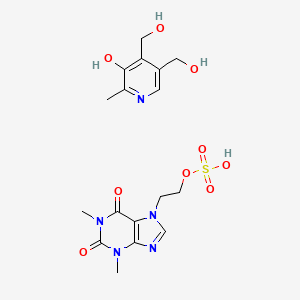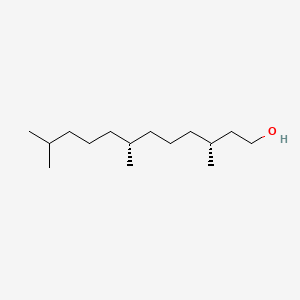
5,12-Dibenzylidene-5,12-dihydrotetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dibenzylidene-5,12-dihydrotetracene is an organic compound with the molecular formula C30H22 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzylidene groups attached to the tetracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibenzylidene-5,12-dihydrotetracene typically involves the condensation of tetracene with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Dibenzylidene-5,12-dihydrotetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Benzyl-substituted tetracenes.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,12-Dibenzylidene-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5,12-Dibenzylidene-5,12-dihydrotetracene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in organic electronics or potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene: The parent compound, which lacks the benzylidene groups.
Pentacene: A higher homolog with an additional aromatic ring.
Anthracene: A related polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
5,12-Dibenzylidene-5,12-dihydrotetracene is unique due to the presence of the benzylidene groups, which modify its electronic properties and reactivity compared to its parent compound, tetracene
Eigenschaften
CAS-Nummer |
928014-60-2 |
|---|---|
Molekularformel |
C32H22 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
5,12-dibenzylidenetetracene |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)19-29-27-17-9-10-18-28(27)30(20-24-13-5-2-6-14-24)32-22-26-16-8-7-15-25(26)21-31(29)32/h1-22H |
InChI-Schlüssel |
KGBWFSOPQGASFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)






![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)


![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

